Cas no 244205-40-1 ((2-Bromophenyl)boronic acid)
(2-Bromophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromophenylboronic acid
- AKOS BRN-0929
- O-BROMOPHENYLBORONIC ACID
- RARECHEM AH PB 0074
- 2-Bromophenylboronic
- 2-Bromophenylboronic Acid (contains varying amounts of Anhydride)
- (2-Bromophenyl)boronic acid
- 2-Bromo benzene boronic acid
- o-bromo-phenylboronic acid
- ortho-bromophenylboronic acid
- 2-Bromobenzeneboronic Acid (contains varying amounts of Anhydride)
- Boronicacid, (2-bromophenyl)- (9CI)
- STR05584
- DTXSID90378346
- B2889
- SY032663
- 2-bromophenyl boronic acid
- 2-bromo phenyl boronic acid
- bromobenzeneboronic acid
- 2-Bromophenylboronic acid, >=95.0%
- RB2088
- HY-W000903
- AC-24784
- MFCD01114672
- 244205-40-1
- EN300-117473
- Boronic acid, (2-bromophenyl)-
- PLVCYMZAEQRYHJ-UHFFFAOYSA-N
- SCHEMBL150114
- BCP11801
- NCGC00249483-01
- (2-bromophenyl)boronicAcid
- AKOS002678248
- 2-bromo-phenyl boronic acid
- Z1269235915
- A5031
- AB08325
- AM20060964
- 2-Bromophenylboronicacid
- CS-W000903
- FT-0611529
- J-508537
- 2-Bromobenzeneboronic Acid
- 2-Bromophenylboronic Acid,98%
- (2-Bromophenyl)boronic Acid; 2-Bromophenylboronic Acid; o-Bromophenylboronic Acid
- BBL101849
- DB-009501
- STL555646
-
- MDL: MFCD01114672
- Inchi: 1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
- InChI Key: PLVCYMZAEQRYHJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1B(O)O
- BRN: 8542615
Computed Properties
- Exact Mass: 199.96400
- Monoisotopic Mass: 199.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: White or cream colored solid
- Density: 1.6700
- Melting Point: 113 °C (lit.)
- Boiling Point: 329.2±44.0 °C at 760 mmHg
- Flash Point: 152.9±28.4 °C
- Refractive Index: 1.598
- Water Partition Coefficient: Soluble in methanol. Slightly soluble in water.
- PSA: 40.46000
- LogP: 0.12890
- Solubility: Not determined
(2-Bromophenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
(2-Bromophenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-Bromophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 024996-5g |
2-Bromophenylboronic acid, 98% |
244205-40-1 | 98% | 5g |
$38.00 | 2023-09-10 | |
| Matrix Scientific | 024996-25g |
2-Bromophenylboronic acid, 98% |
244205-40-1 | 98% | 25g |
$118.00 | 2023-09-10 | |
| Matrix Scientific | 024996-100g |
2-Bromophenylboronic acid, 98% |
244205-40-1 | 98% | 100g |
$373.00 | 2023-09-10 | |
| ChemScence | CS-W000903-10g |
(2-Bromophenyl)boronic acid |
244205-40-1 | 99.92% | 10g |
$23.0 | 2022-04-27 | |
| ChemScence | CS-W000903-25g |
(2-Bromophenyl)boronic acid |
244205-40-1 | 99.92% | 25g |
$45.0 | 2022-04-27 | |
| ChemScence | CS-W000903-100g |
(2-Bromophenyl)boronic acid |
244205-40-1 | 99.92% | 100g |
$139.0 | 2022-04-27 | |
| ChemScence | CS-W000903-500g |
(2-Bromophenyl)boronic acid |
244205-40-1 | 99.92% | 500g |
$583.0 | 2022-04-27 | |
| TRC | B686945-2.5g |
2-Bromophenylboronic Acid |
244205-40-1 | 2.5g |
$ 69.00 | 2023-04-18 | ||
| TRC | B686945-5g |
2-Bromophenylboronic Acid |
244205-40-1 | 5g |
$ 121.00 | 2023-04-18 | ||
| TRC | B686945-10g |
2-Bromophenylboronic Acid |
244205-40-1 | 10g |
$ 190.00 | 2023-04-18 |
(2-Bromophenyl)boronic acid Suppliers
(2-Bromophenyl)boronic acid Related Literature
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Tran Quang Hung,Tuan Thanh Dang,Julia Janke,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2015 13 1375
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Tran Quang Hung,S?ren Hancker,Alexander Villinger,Stefan Lochbrunner,Tuan Thanh Dang,Aleksej Friedrich,Wolfgang Breitsprecher,Peter Langer Org. Biomol. Chem. 2015 13 583
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Ramadan A. Mekheimer,Mariam A. Al-Sheikh,Hanadi Y. Medrasi,Kamal U. Sadek RSC Adv. 2020 10 19867
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Hikaru Fujita,Haoyu Jing,Michael Krayer,Srinivasarao Allu,Gorre Veeraraghavaiah,Zhiyuan Wu,Jianbing Jiang,James R. Diers,Nikki Cecil M. Magdaong,Amit K. Mandal,Arpita Roy,Dariusz M. Niedzwiedzki,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2019 43 7209
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Tran Quang Hung,Do Huy Hoang,Ngo Ngoc Thang,Tuan Thanh Dang,Khurshid Ayub,Alexander Villinger,Aleksej Friedrich,Stefan Lochbrunner,Gerd-Uwe Flechsig,Peter Langer Org. Biomol. Chem. 2014 12 6151
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Bromobenzenes
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (2-Bromophenyl)boronic acid
Introduction to (2-Bromophenyl)boronic Acid (CAS No. 244205-40-1)
Boron-containing compounds have long been a subject of interest in organic chemistry due to their unique electronic properties and versatile applications. Among these, (2-Bromophenyl)boronic acid, with its CAS number 244205-40-1, stands out as a significant compound in the field of organoborane chemistry. This compound is widely utilized in various synthetic processes, particularly in the construction of complex molecular architectures through cross-coupling reactions. The integration of bromine and boron functionalities within the same molecule makes it a valuable tool for researchers exploring novel synthetic pathways.
The structure of (2-Bromophenyl)boronic acid consists of a phenyl ring substituted with a bromine atom at the ortho position and a boronic acid group (-B(OH)₂) attached directly to the aromatic ring. This arrangement imparts unique electronic characteristics to the molecule, enabling it to participate in a wide range of chemical transformations. Recent studies have highlighted its role in Suzuki-Miyaura coupling reactions, where it serves as an efficient partner for forming biaryl compounds. These reactions are pivotal in drug discovery and materials science, underscoring the importance of this compound in modern chemical research.
One of the most notable advancements involving (2-Bromophenyl)boronic acid is its application in direct arylation reactions. Traditional methods for synthesizing arylated compounds often require harsh conditions or multiple steps, but the use of this boronic acid has simplified these processes significantly. Its ability to undergo coupling under mild conditions has made it a preferred choice for researchers aiming to construct complex molecules with high precision. This development aligns with the broader trend toward greener and more efficient synthetic methodologies in organic chemistry.
Moreover, (2-Bromophenyl)boronic acid has found applications in the synthesis of functional materials, such as organic semiconductors and optoelectronic devices. Its electronic properties make it suitable for designing materials with tailored optical and electrical characteristics. Recent studies have demonstrated its potential in creating novel π-conjugated systems, which are essential components in modern electronics and energy storage devices.
The synthesis of (2-Bromophenyl)boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of phenylboronic acid followed by purification to isolate the desired product. Researchers have also explored alternative routes, such as direct coupling methods or metal-mediated transformations, to enhance yield and efficiency. These advancements highlight the dynamic nature of research surrounding this compound.
In terms of characterization, (2-Bromophenyl)boronic acid can be thoroughly analyzed using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. Additionally, mass spectrometry and infrared (IR) spectroscopy provide complementary information about its molecular composition and functional groups. These analytical tools are indispensable for ensuring the quality and reliability of this compound in various applications.
Looking ahead, the continued exploration of (2-Bromophenyl)boronic acid is expected to yield further insights into its potential uses. Its role in medicinal chemistry is particularly promising, as it can serve as a building block for designing bioactive molecules with specific pharmacological properties. Recent studies have also investigated its utility in click chemistry and other modular synthesis strategies, which aim to streamline drug discovery processes.
In conclusion, (2-Bromophenyl)boronic acid (CAS No. 244205-40-1) is a versatile compound with significant implications across multiple disciplines within organic chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to advance synthetic methodologies and develop innovative materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings will undoubtedly grow.
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